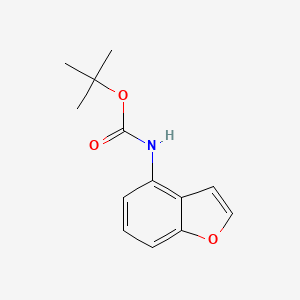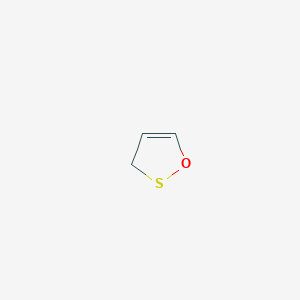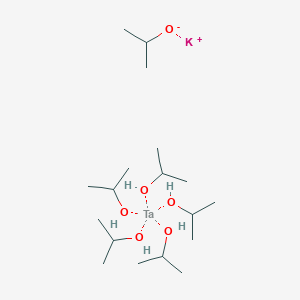
Potassium tantalum isopropoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tantalum isopropoxide is an organometallic compound with the chemical formula KTa[OCH(CH₃)₂]₃. It is a colorless to light yellow liquid that is highly reactive and sensitive to moisture. This compound is used in various applications, including thin film deposition, industrial chemistry, and pharmaceuticals .
Métodos De Preparación
Potassium tantalum isopropoxide can be synthesized through several methods. One common method involves the reaction of tantalum pentachloride (TaCl₅) with potassium isopropoxide (K[OCH(CH₃)₂]) in an inert atmosphere. The reaction is typically carried out in a solvent such as toluene or hexane, and the product is purified by distillation or recrystallization .
Another method involves the sol-gel process, where tantalum alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined to produce the desired compound . Industrial production methods often involve large-scale reactions in controlled environments to ensure high purity and yield .
Análisis De Reacciones Químicas
Potassium tantalum isopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxide (Ta₂O₅) in the presence of oxygen or other oxidizing agents.
Reduction: It can be reduced to lower oxidation states of tantalum using reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: The isopropoxide ligands can be substituted with other alkoxide or halide ligands under appropriate conditions.
Common reagents used in these reactions include oxygen, hydrogen, and various alkoxides. The major products formed from these reactions include tantalum oxides, reduced tantalum species, and substituted tantalum alkoxides .
Aplicaciones Científicas De Investigación
Potassium tantalum isopropoxide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of potassium tantalum isopropoxide involves the interaction of the tantalum center with various molecular targets. The compound can undergo hydrolysis and condensation reactions to form tantalum oxides, which can further react with other species to form complex structures. The molecular pathways involved include the formation of metal-oxygen bonds and the coordination of tantalum with other ligands .
Comparación Con Compuestos Similares
Potassium tantalum isopropoxide can be compared with other similar compounds, such as:
Tantalum (V) isopropoxide: Similar in structure but lacks the potassium ion, making it less reactive in certain applications.
Lithium tantalum isopropoxide: Contains lithium instead of potassium, which can lead to different reactivity and applications.
Niobium potassium isopropoxide: Contains niobium instead of tantalum, which has different chemical properties and applications.
The uniqueness of this compound lies in its combination of tantalum and potassium, which provides unique reactivity and properties for various applications .
Propiedades
Fórmula molecular |
C18H47KO6Ta |
|---|---|
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
potassium;propan-2-ol;propan-2-olate;tantalum |
InChI |
InChI=1S/5C3H8O.C3H7O.K.Ta/c6*1-3(2)4;;/h5*3-4H,1-2H3;3H,1-2H3;;/q;;;;;-1;+1; |
Clave InChI |
KGJURJWMJFVCQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[K+].[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


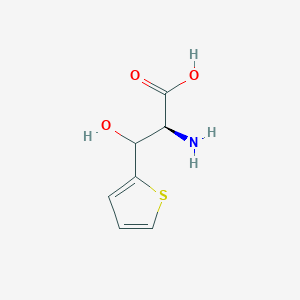
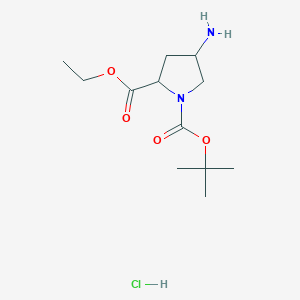
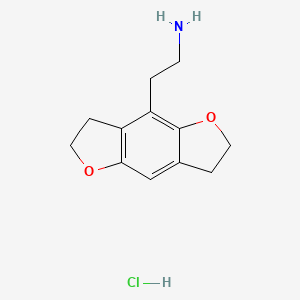
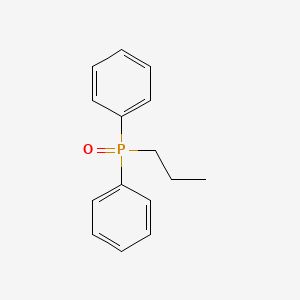
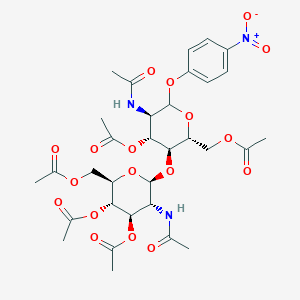
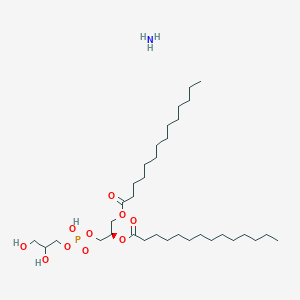

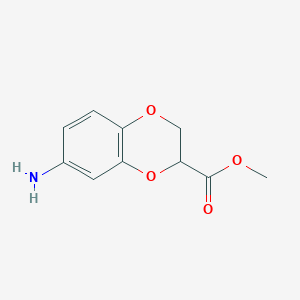
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
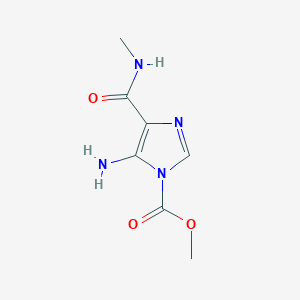
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
